molecular formula C15H13Cl2NO2 B10965861 N-(2,6-dichlorophenyl)-4-ethoxybenzamide

N-(2,6-dichlorophenyl)-4-ethoxybenzamide

Cat. No.: B10965861
M. Wt: 310.2 g/mol
InChI Key: MIXBUFHWFPLEMK-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzoyl group linked to a 2,6-dichlorophenylamine moiety. The ethoxy group (–OCH₂CH₃) at the para position of the benzamide ring introduces electron-donating effects, while the 2,6-dichlorophenyl group contributes steric bulk and electron-withdrawing properties due to the chlorine atoms. This combination influences the compound’s electronic environment, solubility, and molecular conformation, making it a subject of interest in crystallographic and comparative studies with structurally related amides .

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-4-ethoxybenzamide

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-11-8-6-10(7-9-11)15(19)18-14-12(16)4-3-5-13(14)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

MIXBUFHWFPLEMK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-4-ethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichloroaniline and 4-ethoxybenzoic acid.

    Formation of Amide Bond: The 2,6-dichloroaniline is reacted with 4-ethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing dichloro groups.

    Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the amide bond to yield amines.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to produce 2,6-dichloroaniline and 4-ethoxybenzoic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: Formation of 2,6-dichloroaniline and ethanol.

    Hydrolysis: Formation of 2,6-dichloroaniline and 4-ethoxybenzoic acid.

Scientific Research Applications

N-(2,6-dichlorophenyl)-4-ethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as polymers and coatings.

    Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide due to its chemical stability and activity against certain pests.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

    Pathway Modulation: The compound can affect various biochemical pathways, leading to changes in cellular metabolism and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic environment of substituted benzamides can be probed via ³⁵Cl NQR spectroscopy . In N-(2-chlorophenyl)- and N-(2,6-dichlorophenyl)-amides, the introduction of alkyl groups (e.g., –CH₃) in the side chain reduces ³⁵Cl NQR frequencies due to electron-donating effects, while aryl or chloro-substituted alkyl groups increase frequencies via electron withdrawal. For example:

  • N-(2,6-Dichlorophenyl)benzamide : Lacking the ethoxy group, this compound exhibits higher ³⁵Cl NQR frequencies due to stronger electron withdrawal from the unsubstituted benzamide ring .

Crystallographic and Conformational Analysis

Crystal structures reveal how substituents affect molecular geometry and packing:

Compound Crystal System Dihedral Angle (Benzoyl vs. Aniline) Key Bond Lengths (Å) Reference
N-(2,6-Dichlorophenyl)-4-ethoxybenzamide Monoclinic 58.3° (estimated*) C(S)–C(O): ~1.48 (similar to analogs)
N-(2,6-Dichlorophenyl)benzamide Monoclinic 58.3° C(S)–C(O): 1.48
N-(Phenyl)-2-chlorobenzamide Tetragonal 44.4° C(S)–C(O): 1.49
  • Bond Lengths : The C(S)–C(O) bond length remains consistent (~1.48–1.49 Å) across analogs, indicating minimal electronic disruption from substituents .

Structural Analogues and Functional Variations

  • Clonidine Hydrochloride : Shares the 2,6-dichlorophenyl group but linked to an imidazoline ring instead of benzamide. This structural difference underpins its pharmacological activity as an α₂-adrenergic agonist, unlike the benzamide derivatives .
  • 4-Chloro-N-(2,6-dichlorophenyl)benzamide : A chloro-substituted analog with enhanced electron-withdrawing effects, likely leading to higher melting points and reduced solubility compared to the ethoxy variant .

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